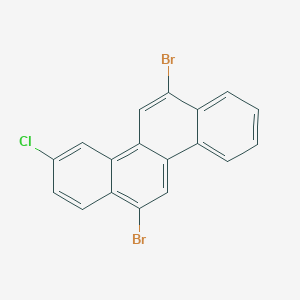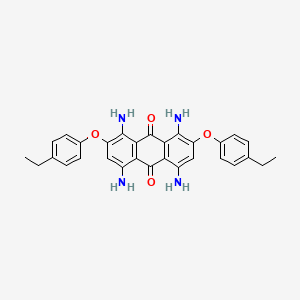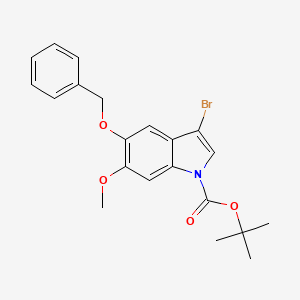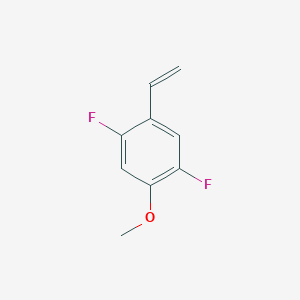
6,12-Dibromo-3-chlorochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Dibromo-3-chlorochrysene is an organic compound with the molecular formula C₁₈H₉Br₂Cl It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and one chlorine atom on its aromatic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dibromo-3-chlorochrysene typically involves the bromination and chlorination of chrysene. One common method involves the sequential bromination of chrysene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The chlorination step can be achieved using chlorine gas or other chlorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,12-Dibromo-3-chlorochrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation can produce quinones and reduction can lead to dehalogenated or hydrogenated products .
Scientific Research Applications
6,12-Dibromo-3-chlorochrysene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6,12-Dibromo-3-chlorochrysene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain biochemical pathways, affecting cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
6,12-Dibromochrysene: Similar in structure but lacks the chlorine atom.
3,6-Dibromo-9-chlorophenanthrene: Another polycyclic aromatic hydrocarbon with bromine and chlorine substitutions.
1,2-Dibromo-3-chloropropane: A compound with similar halogenation but different core structure.
Uniqueness
6,12-Dibromo-3-chlorochrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H9Br2Cl |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6,12-dibromo-3-chlorochrysene |
InChI |
InChI=1S/C18H9Br2Cl/c19-17-9-16-14-7-10(21)5-6-13(14)18(20)8-15(16)11-3-1-2-4-12(11)17/h1-9H |
InChI Key |
MOVUVSPCBUSHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C4C=CC(=CC4=C3C=C2Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)

![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)




![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)

![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)

